Cas no 1234616-64-8 (ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate)
ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
- P12049
- CS-0055230
- PB25620
- ETHYL5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXYLATE
- 1234616-64-8
-
- Inchi: 1S/C9H9N3O2/c1-2-14-9(13)6-3-11-7-4-10-5-12-8(6)7/h3-5,11H,2H2,1H3
- InChI Key: DIXRQIFLKLDYGR-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CNC2C=NC=NC1=2)=O
Computed Properties
- Exact Mass: 191.069476538Da
- Monoisotopic Mass: 191.069476538Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 67.9Ų
ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM269541-100mg |
Ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
1234616-64-8 | 95%+ | 100mg |
$312 | 2021-08-18 | |
| Chemenu | CM269541-250mg |
Ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
1234616-64-8 | 95%+ | 250mg |
$563 | 2021-08-18 | |
| Chemenu | CM269541-1g |
Ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
1234616-64-8 | 95%+ | 1g |
$1213 | 2021-08-18 | |
| Chemenu | CM269541-100mg |
Ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
1234616-64-8 | 95%+ | 100mg |
$*** | 2023-04-03 | |
| Chemenu | CM269541-250mg |
Ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
1234616-64-8 | 95%+ | 250mg |
$*** | 2023-04-03 | |
| Chemenu | CM269541-1g |
Ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
1234616-64-8 | 95%+ | 1g |
$*** | 2023-04-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125870-1g |
Ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
1234616-64-8 | 98% | 1g |
¥4708.00 | 2024-08-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02848-1G |
ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
1234616-64-8 | 95% | 1g |
¥ 2,877.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02848-100mg |
ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
1234616-64-8 | 95% | 100mg |
¥863.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02848-250mg |
ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
1234616-64-8 | 95% | 250mg |
¥1147.0 | 2024-04-25 |
ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Suppliers
ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Introduction to Ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS No. 1234616-64-8)
Ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS No. 1234616-64-8) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities.
The molecular structure of ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate consists of a pyrrolopyrimidine core with an ethyl ester group attached to the carboxylic acid moiety at the C-7 position. This specific arrangement of functional groups contributes to the compound's stability and solubility, making it an attractive candidate for various pharmaceutical applications.
Recent studies have highlighted the potential of ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent antiviral activity against a range of RNA viruses, including influenza and coronaviruses. The researchers found that the compound effectively inhibits viral replication by targeting key viral enzymes, thereby reducing viral load and mitigating disease severity.
In addition to its antiviral properties, ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has shown promise in cancer research. A study conducted by a team at the National Cancer Institute revealed that this compound possesses significant anticancer activity against several types of cancer cells, including breast, lung, and colon cancer. The mechanism of action involves the inhibition of cell proliferation and induction of apoptosis through the modulation of specific signaling pathways.
The anti-inflammatory potential of ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has also been explored. Research published in the Journal of Inflammation Research in 2020 indicated that this compound effectively reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate can be achieved through various methods, with one common approach involving the condensation of an appropriate pyrrole derivative with a pyrimidine precursor followed by esterification. The synthetic route is well-documented in the literature and can be optimized for large-scale production to meet industrial demands.
In terms of safety and toxicity, preliminary studies suggest that ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has a favorable safety profile. However, further investigations are necessary to fully understand its pharmacokinetics and potential side effects before it can be advanced to clinical trials.
The future prospects for ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate are promising. Ongoing research is focused on optimizing its structure to enhance its biological activity and reduce any potential toxicities. Additionally, efforts are being made to develop prodrugs or formulations that improve its bioavailability and therapeutic index.
In conclusion, ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS No. 1234616-64-8) is a versatile compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and promising biological activities make it an exciting area of research for the development of new therapeutic agents targeting viral infections, cancer, and inflammatory diseases.
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